5-Methyloxazolo[5,4-d]pyrimidin-7-amine
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Overview
Description
5-Methyloxazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that features an oxazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloxazolo[5,4-d]pyrimidin-7-amine typically involves cyclization reactions. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Methyloxazolo[5,4-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while reduction might yield more saturated derivatives.
Scientific Research Applications
5-Methyloxazolo[5,4-d]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies investigating its potential as an antiviral and anticancer agent.
Medicine: It has shown promise in preclinical studies as an immunosuppressive agent.
Industry: Its derivatives are explored for use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyloxazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of tumor growth and the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[5,4-d]pyrimidine: A closely related compound with similar biological activities.
7-Amino-oxazolo[5,4-d]pyrimidine: Another derivative with notable antiviral and anticancer properties.
Uniqueness
5-Methyloxazolo[5,4-d]pyrimidin-7-amine stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents .
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H6N4O/c1-3-9-5(7)4-6(10-3)11-2-8-4/h2H,1H3,(H2,7,9,10) |
InChI Key |
NIIWEXWHISFHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C(=N1)OC=N2)N |
Origin of Product |
United States |
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